![molecular formula C6H12OS B3052101 4-Methyltetrahydro-2h-thiopyran-4-ol CAS No. 38447-82-4](/img/structure/B3052101.png)
4-Methyltetrahydro-2h-thiopyran-4-ol
Overview
Description
4-Methyltetrahydro-2H-thiopyran-4-ol is a chemical compound with the CAS Number 38447-82-4 and a linear formula of C6H12OS . It is a solid substance that is white to off-white in color .
Synthesis Analysis
Tetrahydrothiopyran-4-ol can be synthesized from tetrahydrothiopyran-4-one . It participates in the synthesis of 4-hydroxyl-1-methyltetrahydrothiopyranium iodide .Molecular Structure Analysis
The IUPAC name for this compound is 4-methyltetrahydro-2H-thiopyran-4-ol . The InChI code is 1S/C6H12OS/c1-6(7)2-4-8-5-3-6/h7H,2-5H2,1H3 . The molecular weight is 132.23 .Physical And Chemical Properties Analysis
The boiling point of 4-Methyltetrahydro-2H-thiopyran-4-ol is 216.1±33.0C at 760 mmHg . The flash point is 105.9 . The compound is stored in a dry, room temperature environment or in a refrigerator .Scientific Research Applications
Scalable Preparation in Medicinal Chemistry
- Synthetic Strategies and Medicinal Chemistry Applications: The efficient preparation of 4-amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide, a vital cyclic sulfone building block, is crucial for medicinal chemistry. A practical protocol has been developed to produce this compound and various 4,4-disubstituted cyclic sulfone derivatives, serving as valuable motifs for drug discovery (Hugelshofer et al., 2021).
Conformational Studies
- Molecular Orbital Theory and Density Functional Theory (DFT) Study: The structures and energies of axial and equatorial conformers and rotamers of 4-substituted tetrahydro-2H-thiopyran-1,1-dioxides were studied using various hybrid density functionals. This research contributes to understanding the conformational preferences of these compounds (Freeman et al., 2002).
Application in Oligopeptides
- Linear Oligopeptides Containing Heterocyclic α‐Amino Carboxylic Acids: Spiroheterocyclic 2H-azirin-3-amines have been utilized as synthons for dipeptides containing 4-aminotetrahydro-2H-pyran-4-yl)prolinate and thiopyran derivatives. This research explores the conformational properties of these oligopeptides in solution and their potential uses in highly specific applications (Stoykova et al., 2013).
Chemical Synthesis Applications
- Preparation of Thiopyran Introduction Reagents: The study presents the preparation of reagents useful for the synthesis of thiopyran-containing compounds, highlighting the utility of 4-Methyltetrahydro-2H-thiopyran-4-ol derivatives in various chemical syntheses (Ward et al., 2007).
Safety and Hazards
properties
IUPAC Name |
4-methylthian-4-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-6(7)2-4-8-5-3-6/h7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZAMMMGBAOMMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCSCC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516662 | |
Record name | 4-Methylthian-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyltetrahydro-2h-thiopyran-4-ol | |
CAS RN |
38447-82-4 | |
Record name | 4-Methylthian-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.